chemical structure and properties of Methyl 6-(chlorosulfonyl)picolinate
chemical structure and properties of Methyl 6-(chlorosulfonyl)picolinate
A Bifunctional Pyridine Scaffold for Medicinal Chemistry
Executive Summary: The "Janus" Scaffold
Methyl 6-(chlorosulfonyl)picolinate represents a high-value "Janus" intermediate in Fragment-Based Drug Discovery (FBDD). It possesses two distinct electrophilic centers on a pyridine core:
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C6-Sulfonyl Chloride: Highly reactive, kinetically amenable to rapid sulfonamide formation at low temperatures.
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C2-Methyl Ester: Less reactive, thermodynamically stable under sulfonylation conditions, serving as a latent handle for subsequent amidation or hydrolysis.
This orthogonality allows researchers to synthesize complex, non-symmetric pyridine-bridged libraries without the need for protecting groups. This guide details the physicochemical profile, chemoselective reactivity, and validated experimental protocols for utilizing this scaffold in lead optimization.
Chemical Profile & Stability
The utility of this compound relies heavily on understanding its stability limits.[1] Sulfonyl chlorides on electron-deficient rings (like pyridine) are significantly more susceptible to hydrolysis than their phenyl counterparts due to the inductive effect of the nitrogen atom.
Table 1: Physicochemical Properties
| Property | Data | Relevance |
| IUPAC Name | Methyl 6-(chlorosulfonyl)pyridine-2-carboxylate | Official nomenclature |
| CAS Number | 1314922-50-3 | Procurement verification |
| Formula | C₇H₆ClNO₄S | -- |
| Mol.[2][3][4][5][6][7][8][9] Weight | 235.65 g/mol | Stoichiometry calculations |
| Appearance | White to off-white crystalline solid | Quality indicator (Yellowing = decomposition) |
| Storage | -20°C, under Nitrogen/Argon | Critical: Moisture sensitive |
| Solubility | DCM, THF, MeCN, EtOAc | Avoid protic solvents (MeOH, H₂O) |
Stability Warning: The electron-withdrawing nature of the pyridine ring at the C6 position destabilizes the S-Cl bond relative to benzenesulfonyl chlorides. Exposure to ambient humidity for >30 minutes can lead to significant hydrolysis to the sulfonic acid (Methyl 6-sulfopyridine-2-carboxylate), which is non-reactive in standard coupling protocols.
Mechanistic Insight: Chemoselectivity
Successful utilization of this scaffold depends on exploiting the reactivity gap between the sulfonyl chloride and the ester.
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The Kinetic Phase (Sulfonylation): The sulfur atom is a "soft" electrophile. In the presence of a primary or secondary amine and a non-nucleophilic base (e.g., DIPEA) at 0°C, the amine attacks the sulfur exclusively. The ester carbonyl is a "harder" electrophile and remains inert under these conditions.
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The Thermodynamic Phase (Ester Transformation): Once the sulfonamide is formed, the molecule is stable. The ester can then be hydrolyzed (LiOH/THF) to the acid or converted directly to an amide via high-temperature aminolysis or AlMe₃-mediated coupling.
Visualization: Chemoselective Reactivity Flow
The following diagram illustrates the logical flow for orthogonal functionalization.
Figure 1: Orthogonal reaction pathway demonstrating the kinetic priority of sulfonylation over ester functionalization.
Validated Experimental Protocols
Protocol A: Synthesis of Sulfonamide Library (The "Kinetic" Step)
Context: This protocol is designed to couple the sulfonyl chloride with a diversity set of amines while preserving the methyl ester.
Reagents:
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Methyl 6-(chlorosulfonyl)picolinate (1.0 equiv)
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Amine substrate (1.1 equiv)
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DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) — Do not use Pyridine as solvent; it can act as a nucleophilic catalyst and cause side reactions.
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Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
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Preparation: Flame-dry a reaction vial and purge with Nitrogen.
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Solvation: Dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine).
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Cooling: Cool the amine solution to 0°C using an ice bath. Reasoning: Low temperature suppresses potential attack on the ester and minimizes hydrolysis from trace moisture.
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Addition: Dissolve Methyl 6-(chlorosulfonyl)picolinate (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 5 minutes.
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.
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Monitoring: Check LCMS. Look for the parent mass of the sulfonamide.
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Self-Validation: If you see a peak corresponding to [M-Cl+OH], the reagent has hydrolyzed. Ensure solvents are dry.[10]
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Workup: Dilute with DCM. Wash with 0.5 M HCl (to remove unreacted amine/DIPEA) followed by Brine. Dry over Na₂SO₄.[10]
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Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: General Preparation of the Reagent (If Commercial Stock Unavailable)
Context: If the sulfonyl chloride is not available, it is best synthesized from the corresponding thiol (Methyl 6-mercaptopicolinate) via oxidative chlorination.
Step-by-Step Methodology:
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Slurry: Suspend Methyl 6-mercaptopicolinate (1.0 equiv) in 2M HCl (aq) / Acetonitrile (1:5 ratio). Cool to -10°C.
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Oxidation: Bubble Chlorine gas (Cl₂) or add N-Chlorosuccinimide (NCS, 3.0 equiv) slowly while maintaining temperature < 0°C.
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Mechanism: The thiol oxidizes to the sulfenyl chloride, then the sulfinic acid, and finally the sulfonyl chloride.
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Extraction: Once conversion is complete (TLC), extract immediately with cold DCM.
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Wash: Wash with ice-cold water. Do not use basic wash (NaHCO3) as it promotes hydrolysis.
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Storage: Use immediately.
Handling, Safety, and Storage
Hazard Class: Corrosive (Skin/Eye Damage).[9] Signal Word: Danger.
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Moisture Intolerance: This compound degrades rapidly in moist air. Always handle in a fume hood, preferably weighing out in a glovebox or rapid-transfer under nitrogen flow.
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Quenching: Quench excess reagent with Methanol (forms the methyl sulfonate ester) or aqueous amine waste streams. Never dispose of active sulfonyl chlorides directly into acidic waste without quenching.
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Incompatibility: Avoid strong bases (NaOH, KOH) during the coupling phase; they will hydrolyze the ester immediately.
References
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BenchChem. (2025). Methyl 6-(chlorosulfonyl)picolinate Product Data & Applications. Retrieved from
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PubChem. (2025).[3][5][9] Compound Summary: Methyl 6-(chlorosulfonyl)pyridine-2-carboxylate (CID 1314922-50-3). National Library of Medicine. Retrieved from
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Jubilant Ingrevia. (2024).[11] Safety Data Sheet: Pyridine-3-sulfonyl chloride (Analogous Handling Protocols). Retrieved from
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ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from
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ChemicalBook. (2025).[12] Methyl 6-(chlorosulfonyl)picolinate Supplier & Properties. Retrieved from
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